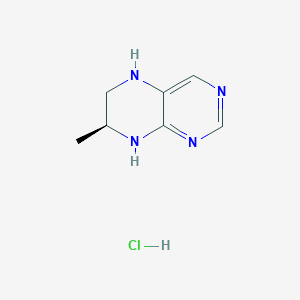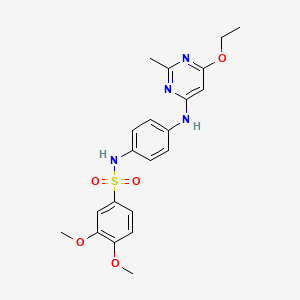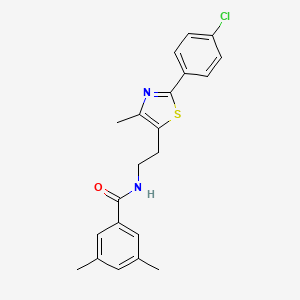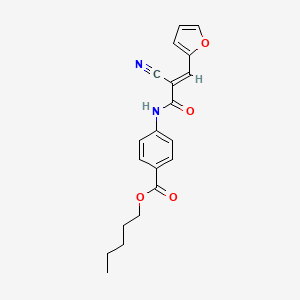
(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride, also known as L-erythro-7,8-dihydrobiopterin hydrochloride, is an important biochemical compound that plays a crucial role in various physiological processes. This compound is a reduced form of biopterin and is synthesized by the enzyme dihydropteridine reductase (DHPR) in the liver. It is an essential cofactor for the production of nitric oxide (NO) and plays a significant role in the regulation of neurotransmitter synthesis and metabolism.
Applications De Recherche Scientifique
Synthesis and Structural Insights
- Synthesis and Oxidation Behavior : Some tetrahydropteridines, including those carrying methyl substituents, were synthesized and subjected to spontaneous oxidation in an aqueous solution, showcasing a reaction in line with existing theories (Mager & Berends, 2010).
- Intramolecular Alkylation : The study of di- and tetrahydropyridinemethylindolines, which serve as potential precursors for ergolines, highlighted the reactivity and transformation of specific tetrahydropteridine derivatives (Reimann & Erdle, 2001).
Biochemical Interactions and Biological Activities
- Enzyme Interaction Study : Tetrahydropterins are essential cofactors for tyrosine hydroxylase, the enzyme pivotal in catecholamine biosynthesis. A study involving synthetic analogs of tetrahydropterins explored their interaction with the enzyme, providing insights into cofactor activity and structural adaptability (Almås et al., 2000).
Chemical Transformation and Potential Applications
- Single-Step Synthesis : A single-step synthesis method for 5,6,7,8-tetrahydroindolizines via annulation highlighted a significant advancement, opening up possibilities for the development of new compounds with varying biological activities (Capomolla et al., 2015).
- Synthesis and Antimicrobial Evaluation : The synthesis and evaluation of new pyrimidines and condensed pyrimidines presented a significant contribution to the field, with implications for antimicrobial research and potential drug development (Abdelghani et al., 2017).
- Chemistry and Pharmacology : The pharmacological characteristics of tetrahydropyridine derivatives, a moiety present in many biologically active systems, have been extensively studied, shedding light on their synthesis, structure-activity relationships, and potential as drug candidates (Mateeva et al., 2005).
Propriétés
IUPAC Name |
(7S)-7-methyl-5,6,7,8-tetrahydropteridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c1-5-2-9-6-3-8-4-10-7(6)11-5;/h3-5,9H,2H2,1H3,(H,8,10,11);1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTFYQWNROYGCA-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CN=CN=C2N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC2=CN=CN=C2N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)
![N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2404002.png)

![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)

![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)





![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)
